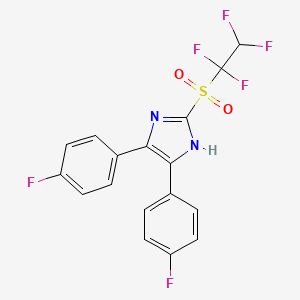
Tiflamizole
概要
説明
チフラミゾールは、化学名1-[(1-{[4-クロロ-2-(トリフルオロメチル)フェニル]アミノ}-2-プロポキシ)エチル]-1H-イミダゾール としても知られる合成殺菌剤です。これはイミダゾール系殺菌剤 のカテゴリーに属します。チフラミゾールは天然には存在せず、農業および植物保護における特定の用途のために開発されました .
2. 製法
合成経路: チフラミゾールの合成には、いくつかのステップが含まれます
中間体の生成: 4-クロロ-α,α,α-トリフルオロトルエンは、N-プロポキシエチル酢酸と反応して、N-(プロポキシ-メチル-メチルスルホニル)-4-クロロ-α,α,α-トリフルオロトルエンを生成します。
アミド化反応: 得られたスルホニルアミド化合物は、ホスゲン(COCl₂)と反応して、目的のチフラミゾールを生成します。
中間体の生成: 反応は通常、 の存在下で行われます。
アミド化反応: アミド化ステップには、 を塩基として、 をカップリング剤として使用します。
工業生産: チフラミゾールは、高い収率と純度を確保するために最適化された条件を使用して、工業的に生産されています。
準備方法
Synthetic Routes: The synthesis of Tiflamizole involves several steps
Formation of Intermediate: 4-Chloro-α,α,α-trifluorotoluene reacts with N-propoxyethyl acetic acid to form N-(propoxy-methyl-methylsulfonyl)-4-chloro-α,α,α-trifluorotoluene.
Amidation Reaction: The resulting sulfonyl amide compound reacts with phosgene (COCl₂) to form the desired this compound.
Intermediate Formation: The reaction typically occurs in the presence of .
Amidation Reaction: The amidation step involves the use of as a base and as the coupling agent.
Industrial Production: this compound is industrially produced using optimized conditions to ensure high yield and purity.
化学反応の分析
チフラミゾールは、さまざまな化学反応を起こします。
酸化: 特定の条件下で酸化される可能性があります。
還元: 還元反応によって、その構造が変化することがあります。
置換: チフラミゾールは、求核置換反応を起こすことができます。
一般的な試薬: , , などの試薬は重要な役割を果たします。
主な生成物: 主要な生成物は、特定の反応条件と中間体によって異なります。
4. 科学研究への応用
チフラミゾールは、さまざまな分野で応用されています。
農業: 小麦、米、野菜などの作物におけるうどんこ病、さび病、その他の真菌病に対して効果的です。
医学: ヒトの健康における抗真菌剤としての可能性が研究されています。
産業: 殺菌剤製剤の製造に使用されます。
科学的研究の応用
Tiflamizole finds applications in various fields:
Agriculture: Effective against powdery mildew, rust, and other fungal diseases in crops like wheat, rice, and vegetables.
Medicine: Research explores its potential as an antifungal agent for human health.
Industry: Used in the production of fungicidal formulations.
作用機序
チフラミゾールは、真菌のステロール脱メチル化 を阻害し、細胞膜の完全性を損ないます。それはエルゴステロール生合成経路 を標的とし、真菌の成長と繁殖に影響を与えます。
6. 類似の化合物との比較
チフラミゾールは、その独特の化学構造と作用機序により際立っています。類似の化合物には、トリアゾール やアゾール誘導体 などの他のイミダゾール系殺菌剤が含まれます。
類似化合物との比較
Tiflamizole stands out due to its unique chemical structure and mode of action. Similar compounds include other imidazole-based fungicides like triazoles and azole derivatives .
生物活性
Tiflamizole is a compound that has garnered attention for its potential biological activities, particularly in the fields of analgesia and anti-inflammatory responses. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is classified as an imidazole derivative. Its chemical structure allows for interactions with various biological targets, which contributes to its pharmacological effects. The compound has been studied for its properties as an analgesic and anti-inflammatory agent.
Table 1: Chemical Structure of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₁₃H₁₃N₃O₂S |
| Molecular Weight | 273.33 g/mol |
| Functional Groups | Imidazole, Sulfonamide |
Analgesic Effects
Research indicates that this compound exhibits significant analgesic activity. It has been shown to enhance the analgesic effects when combined with other non-narcotic analgesics such as ibuprofen and flurbiprofen. This synergistic effect allows for lower dosages and reduced side effects compared to higher doses of individual drugs.
Case Study: Synergistic Analgesic Activity
A study demonstrated that combinations of this compound with nalbuphine resulted in enhanced pain relief in animal models. The analysis involved isobologram plots which illustrated the effective pain-relieving doses, indicating that the combination produced greater analgesic responses than expected from the individual components alone .
Anti-Inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) plays a crucial role in its anti-inflammatory effects. In vitro studies have shown that this compound can reduce the production of inflammatory mediators, making it a candidate for treating inflammatory conditions.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | Synergistic effect with nalbuphine | |
| Anti-inflammatory | COX inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in pain and inflammation pathways:
- Receptor Interaction : this compound may modulate neurotransmitter systems by interacting with opioid receptors, contributing to its analgesic effects.
- Enzyme Inhibition : The inhibition of cyclooxygenase enzymes reduces the synthesis of prostaglandins, which are key mediators in the inflammatory response.
In Vitro Studies
Several studies have evaluated this compound's efficacy in vitro, particularly focusing on its antibacterial and antioxidant properties alongside its analgesic and anti-inflammatory effects. For instance, a study highlighted that fluorinated derivatives of this compound exhibited improved antibacterial activity compared to non-fluorinated counterparts .
In Vivo Studies
Animal model studies have confirmed the analgesic and anti-inflammatory effects observed in vitro. These studies typically assess pain response through behavioral tests such as the formalin test or tail-flick test, demonstrating significant reductions in pain sensitivity following administration of this compound.
特性
CAS番号 |
62894-89-7 |
|---|---|
分子式 |
C17H10F6N2O2S |
分子量 |
420.3 g/mol |
IUPAC名 |
4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |
InChIキー |
XUOAKFNMJMYKBY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
正規SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |
Key on ui other cas no. |
62894-89-7 |
同義語 |
4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole tiflamizole |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














